molecular formula C12H17N B2922342 2alpha-Methyl-6alpha-phenylpiperidine CAS No. 1203602-91-8

2alpha-Methyl-6alpha-phenylpiperidine

Cat. No.: B2922342
CAS No.: 1203602-91-8
M. Wt: 175.275
InChI Key: JYJBTYOECUQNLE-ZYHUDNBSSA-N
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Description

2α-Methyl-6α-phenylpiperidine is a substituted piperidine derivative characterized by a methyl group at the 2α-position and a phenyl group at the 6α-position of the piperidine ring. However, specific data on 2α-methyl-6α-phenylpiperidine’s synthesis, reactivity, or biological activity are notably absent from publicly available literature and commercial databases as of 2023.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Methyl-6alpha-phenylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods ensures the scalability and consistency required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Methyl-6alpha-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2alpha-Methyl-6alpha-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2alpha-Methyl-6alpha-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

While direct information on 2α-methyl-6α-phenylpiperidine is unavailable, insights can be inferred from structurally related compounds. Below is a comparative analysis based on analogous piperidine and pyridine derivatives.

Key Structural and Functional Comparisons
Compound Core Structure Substituents Reported Applications References
2α-Methyl-6α-phenylpiperidine Piperidine 2α-methyl, 6α-phenyl No published data
2-Diphenylphosphino-6-methylpyridine Pyridine 2-diphenylphosphino, 6-methyl Ligand in catalysis (e.g., cross-coupling reactions) [1]
Piperidine Piperidine Unsubstituted Solvent, intermediate in drug synthesis
2-Phenylpiperidine Piperidine 2-phenyl Analgesic and antipsychotic research
Key Findings:

Catalytic Utility: The pyridine derivative 2-diphenylphosphino-6-methylpyridine is extensively used as a ligand in transition-metal catalysis, enhancing reaction efficiency in cross-coupling and hydrogenation processes . By contrast, piperidine derivatives like 2-phenylpiperidine are more commonly explored for CNS-targeting bioactivity.

Synthetic Challenges: Substituted piperidines often require multi-step syntheses with chiral resolution steps, whereas pyridine-based ligands (e.g., 2-diphenylphosphino-6-methylpyridine) are synthesized via direct phosphorylation .

Biological Activity

2alpha-Methyl-6alpha-phenylpiperidine, a derivative of piperidine, has garnered attention for its potential biological activities. Piperidine and its derivatives are significant in medicinal chemistry due to their diverse pharmacological properties, including antidepressant, analgesic, and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its piperidine ring structure with specific substitutions that influence its biological activity. The methyl and phenyl groups enhance its interaction with biological targets, making it a subject of interest in drug development.

Antidepressant Properties

Research indicates that compounds structurally similar to this compound exhibit antidepressant effects comparable to established drugs like viloxazine. In vivo and in vitro studies have shown that these compounds can inhibit the reuptake of biogenic amines, which is a common mechanism for antidepressant activity .

Table 1: Comparison of Biological Activities

CompoundActivity TypeMechanism of Action
This compoundAntidepressantInhibition of biogenic amine reuptake
ViloxazineAntidepressantInhibition of norepinephrine reuptake
Other Piperidine DerivativesVarious (e.g., analgesic)Variable mechanisms depending on structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, molecular docking studies indicate that certain piperidine compounds can effectively bind to proteins involved in cancer cell proliferation and apoptosis. Specifically, compounds derived from piperidine have shown cytotoxic effects against hematological cancer cell lines by promoting the expression of pro-apoptotic genes like p53 and Bax .

Case Study: Molecular Docking Analysis

A study employed molecular docking to evaluate the interaction between synthesized piperidine derivatives and specific cancer-related proteins. The results demonstrated strong binding affinities, suggesting that these compounds could serve as promising candidates for further development in cancer therapy.

In Silico Studies

Computer-aided drug design techniques have been utilized to predict the pharmacological profiles of new piperidine derivatives, including this compound. Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified potential interactions with various biological targets:

  • Enzymes : Potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
  • Receptors : Interaction with serotonin and dopamine receptors, indicating possible roles in mood regulation.
  • Ion Channels : Modulation of voltage-gated ion channels, which may contribute to analgesic effects.

Table 2: Predicted Biological Targets

Target TypePotential InteractionImplications
EnzymesMonoamine oxidaseAntidepressant activity
ReceptorsSerotonin receptorsMood enhancement
Ion ChannelsVoltage-gated sodium channelsAnalgesic effects

Properties

IUPAC Name

(2R,6R)-2-methyl-6-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJBTYOECUQNLE-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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